molecular formula C14H18F3N B3835103 1-[2-(trifluoromethyl)benzyl]azepane

1-[2-(trifluoromethyl)benzyl]azepane

Cat. No. B3835103
M. Wt: 257.29 g/mol
InChI Key: SEPQGPWGYWOODB-UHFFFAOYSA-N
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Description

Compounds like “1-[2-(trifluoromethyl)benzyl]azepane” belong to a class of organic compounds known as aromatic compounds. They contain a benzene ring, which is a cyclic ring of six carbon atoms with alternating single and double bonds .


Synthesis Analysis

The synthesis of similar compounds often involves electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of such compounds typically includes a benzene ring attached to an azepane ring via a benzyl group. The trifluoromethyl group (-CF3) is a common substituent in organic chemistry, known for its high electronegativity and the stability it confers to the molecule .


Chemical Reactions Analysis

The chemical reactions of benzene derivatives are well-studied. They can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom in the benzene ring . The exact reactions that “1-[2-(trifluoromethyl)benzyl]azepane” can undergo would depend on the specific conditions and reagents present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the trifluoromethyl group is known to increase the compound’s stability and electronegativity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some benzene derivatives act by binding to specific receptors in the body, inhibiting their activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some benzene derivatives can cause skin and eye irritation, and may have harmful effects if inhaled or ingested .

properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N/c15-14(16,17)13-8-4-3-7-12(13)11-18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPQGPWGYWOODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[2-(Trifluoromethyl)phenyl]methyl]azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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